molecular formula C14H15N3OS B1384291 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one CAS No. 951626-59-8

5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B1384291
M. Wt: 273.36 g/mol
InChI Key: URPIDARBGPGLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one” is a chemical compound with a molecular weight of 307.38 . It is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of heterocycle-incorporated azo dye derivatives has been explored, which involves the incorporation of the heterocyclic moiety into the azo dye scaffold . Another study reported the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported .

Scientific Research Applications

Potential in Anticancer Therapy

5-Amino-4-(1,3-Benzothiazol-2-yl)-1-Propyl-1,2-Dihydro-3H-Pyrrol-3-one and its derivatives have been extensively studied for their potential in anticancer therapy. Gryshchenko et al. (2016) demonstrated the inhibition of Fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis, by a derivative of this compound. The compound showed promise as an FGFR1 inhibitor with significant antiproliferative activity against the KG1 myeloma cell line, indicating its potential in cancer therapy Gryshchenko et al., 2016.

Antimicrobial Properties

The antimicrobial properties of compounds related to 5-Amino-4-(1,3-Benzothiazol-2-yl)-1-Propyl-1,2-Dihydro-3H-Pyrrol-3-one have been documented in various studies. Sareen et al. (2010) synthesized a series of novel halogenated hydrazono pyrazol-3-one compounds and evaluated their antimicrobial activity. The structural presence of thiazole and pyrazole rings, similar to the structure of our compound of interest, was noted to enhance their biological activity, particularly against fungi like Alternaria burnsii and Macrophomina phaseolina Sareen et al., 2010. Additionally, Sharma et al. (2012) designed and synthesized derivatives of this compound class as potent antibacterial agents, further indicating its potential in antimicrobial applications Sharma et al., 2012.

Potential in Treating Digestive System Disorders

Kuznietsova et al. (2015) investigated the effects of a derivative of 5-Amino-4-(1,3-Benzothiazol-2-yl)-1-Propyl-1,2-Dihydro-3H-Pyrrol-3-one on the digestive system in a rat model of colon cancer. The study found that the derivative exhibited antiproliferative activities and had a comparable effect to 5-Fluorouracil against colon cancer, with less damaging effects on tissues beyond cancerous areas. This suggests the compound's potential in contributing to the morphological and functional recovery of gut organs Kuznietsova et al., 2015.

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-propyl-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-7-17-8-10(18)12(13(17)15)14-16-9-5-3-4-6-11(9)19-14/h3-6,15,18H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPIDARBGPGLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 3
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 4
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 5
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 6
5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.